molecular formula C18H14B2Br2K2O6 B1516228 dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane CAS No. 1537876-29-1

dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

Cat. No.: B1516228
CAS No.: 1537876-29-1
M. Wt: 585.9 g/mol
InChI Key: KFMXNLSRMBTKTI-UHFFFAOYSA-N
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Description

Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane is a complex boron-containing cryptand derivative characterized by a rigid pentacyclic framework. The molecule features two 4-bromophenyl groups substituted at positions 4 and 9, along with six oxygen atoms and two boron atoms integrated into its heteroatomic cage structure. The dipotassium counterions stabilize the anionic boron centers, enhancing solubility in polar solvents.

Properties

IUPAC Name

dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14B2Br2O6.2K/c21-11-5-1-9(2-6-11)19-23-13-16-14(24-19)18-15(25-19)17(13)27-20(26-16,28-18)10-3-7-12(22)8-4-10;;/h1-8,13-18H;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMXNLSRMBTKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12(OC3C4C(O1)C5C(C3O[B-](O4)(O5)C6=CC=C(C=C6)Br)O2)C7=CC=C(C=C7)Br.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14B2Br2K2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537876-29-1
Record name Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl precursors, followed by their incorporation into the pentacyclic framework through a series of cycloaddition and organometallic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.

    Reduction: Reduction reactions can modify the bromophenyl groups or the boron centers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s unique structure may be explored for potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research may investigate its potential as a therapeutic agent or a diagnostic tool.

    Industry: The compound could be used in the development of advanced materials, such as polymers or nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane exerts its effects depends on its specific application. In chemical reactions, its boron centers can act as Lewis acids, facilitating various transformations. In biological systems, the compound may interact with molecular targets through its bromophenyl groups, potentially affecting enzyme activity or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzocryptand [2.2.2] Derivatives ()

A closely related compound, 195,245-dibromo-4,7,13,16,20,23-hexaoxa-1,10-diaza-19(1,2),24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane, shares a cryptand framework but differs in substituents and heteroatom composition. Key distinctions include:

  • Heteroatoms : The target compound contains boron and oxygen, while the dibenzocryptand features nitrogen and oxygen.
  • Counterions: The dipotassium ions in the target compound contrast with protonated or sodium-stabilized cryptands common in ionophores.
Property Target Compound Dibenzocryptand [2.2.2] Derivative
Core Structure Pentacyclic Boron-Oxygen Cage Bicyclo[8.8.6] Nitrogen-Oxygen Cage
Key Substituents 4-Bromophenyl Dibromo
Counterions Dipotassium Protonated/Sodium
Potential Application Supramolecular Host-Guest Potassium Ionophore

The dibenzocryptand demonstrates selective potassium ion binding (log K ~ 4.2 in methanol) due to its nitrogen-oxygen coordination sites , while the boron-oxygen framework of the target compound may favor smaller ions or neutral molecules.

4,9-Bis(4-nitrophenyl)diamantane ()

This diamantane derivative shares a symmetric bis(aryl) substitution pattern but differs in core geometry and functionality:

  • Core : Diamantane (adamantane-like hydrocarbon) vs. boron-oxygen pentacycle.
  • Substituents : 4-nitrophenyl groups vs. 4-bromophenyl.
  • Functionality : The diamantane derivative is reduced to an amine for host-guest chemistry, while the target compound’s bromophenyl groups may enable halogen bonding or Suzuki coupling post-modification.

Sulfur/Nitrogen-Containing Tetracyclic Compounds ()

Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) exhibit structural complexity but prioritize sulfur and nitrogen heteroatoms over boron. These molecules are often analyzed via NMR and mass spectrometry for tautomeric behavior, whereas the target compound’s boron centers may require specialized techniques like ¹¹B NMR .

Computational Similarity Analysis ()

The target compound’s structural uniqueness complicates direct comparisons using traditional similarity metrics. However, computational tools like Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) could quantify similarity to brominated aromatics (e.g., tetrabromobisphenol A, CAS 79-94-7 ) or cryptands.

Research Implications and Gaps

  • Ion Binding : The boron-oxygen framework warrants study for alkali or alkaline earth metal binding, contrasting with nitrogen-oxygen cryptands.
  • Synthetic Flexibility : The 4-bromophenyl groups offer sites for cross-coupling reactions, enabling modular functionalization.
  • Supramolecular Applications : Rigidity and symmetry suggest utility in crystal engineering or molecular recognition, akin to diamantane derivatives .

Data Table: Key Comparative Properties

Compound Name Core Structure Heteroatoms Substituents Key Applications
Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[...] Pentacyclic Boron B, O 4-Bromophenyl Supramolecular Chemistry
195,245-Dibromo-4,7,13,16,20,23-hexaoxa-1,10-diaza-dibenzabicyclo[8.8.6]tetracosaphane Bicyclo[8.8.6] N, O Dibromo Potassium Ionophore
4,9-Bis(4-nitrophenyl)diamantane Diamantane None 4-Nitrophenyl Host-Guest Complexes
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) Tetracyclic S, N 4-Methoxyphenyl Tautomer Studies

Biological Activity

Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane is a complex organic compound notable for its unique structural features and potential biological applications. This compound belongs to a class of boron-containing organic compounds that have garnered attention in medicinal chemistry and materials science due to their diverse reactivity and biological properties.

Structural Characteristics

The compound features:

  • Pentacyclic Framework : This structure contributes to its stability and reactivity.
  • Boron Units : The presence of diborane units enhances its chemical reactivity.
  • Bromophenyl Substituents : These groups may influence its electronic properties and interactions with biological targets.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential pharmacological properties:

  • Anticancer Activity : Compounds with similar boron-containing frameworks have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that the bromophenyl groups may enhance interaction with enzymes or receptors involved in cancer pathways.
  • Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Boron-containing compounds are known for their ability to disrupt bacterial cell walls or interfere with cellular processes.
  • Cell Signaling Modulation : The presence of scyllo-inositol in related compounds indicates potential roles in cell signaling pathways and calcium homeostasis.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Boronic Acids : Research has shown that boronic acids can interact with biomolecules such as sugars and enzymes involved in metabolic pathways. These interactions could be leveraged in designing therapeutics targeting metabolic diseases .
  • Antibacterial Activity of Brominated Compounds : A study highlighted the increased antibacterial activity of brominated thiosemicarbazides compared to their non-brominated analogs. This suggests that the introduction of bromine can enhance biological efficacy by increasing electron density at critical sites within the molecule .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Interaction : Bromophenyl groups may facilitate binding to receptors that play crucial roles in cellular signaling.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to influence ROS levels within cells, potentially leading to apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
Reactant of Route 2
Reactant of Route 2
dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

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